N-(3-methyl-1H-pyrazol-5-yl)acetamide
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Overview
Description
N-(3-methyl-1H-pyrazol-5-yl)acetamide is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a 3-methyl-1H-pyrazol-5-yl group attached to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1H-pyrazol-5-yl)acetamide can be achieved through various methods. One common approach involves the reaction of 3-methylpyrazole with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired acetamide derivative .
Another method involves the three-component reaction of 3-methylpyrazole, formaldehyde, and acetamide at elevated temperatures (140-160°C) without the use of a solvent. This reaction is carried out with a molar ratio of 3-methylpyrazole to formaldehyde to acetamide of 0.7:0.9:1 to 1.5:2.0:1, and the reaction time ranges from 3 to 10 hours. The product is purified by distillation under reduced pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes using similar synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the acetamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and solvents like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts or bases to facilitate the substitution.
Major Products Formed
Oxidation: Pyrazole N-oxides
Reduction: Corresponding amines
Substitution: Derivatives with different functional groups replacing the acetamide moiety
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and coordination complexes.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interact with specific biological targets
Mechanism of Action
The mechanism of action of N-(3-methyl-1H-pyrazol-5-yl)acetamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to and inhibiting the activity of specific enzymes or receptors. For example, it may act as an inhibitor of G protein-gated inwardly-rectifying potassium (GIRK) channels, modulating ion flow and cellular signaling pathways . The molecular targets and pathways involved vary based on the biological context and the specific derivatives of the compound .
Comparison with Similar Compounds
N-(3-methyl-1H-pyrazol-5-yl)acetamide can be compared with other pyrazole derivatives, such as:
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: This compound has a similar pyrazole core but features a sulfone group, which may enhance its biological activity and metabolic stability.
N-(5-methyl-1H-pyrazol-3-yl)acetamide: A structural isomer with the methyl group at a different position, potentially leading to different reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and interactions with biological targets .
Properties
CAS No. |
1844866-91-6 |
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Molecular Formula |
C6H9N3O |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
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